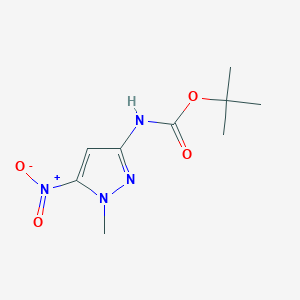

tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O4 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

tert-butyl N-(1-methyl-5-nitropyrazol-3-yl)carbamate |

InChI |

InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-7(13(15)16)12(4)11-6/h5H,1-4H3,(H,10,11,14) |

InChI Key |

DWBCTDVYIBCDMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C(=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Starting Material and Nitration

The synthesis often begins with 1-methyl-1H-pyrazol-5-amine, where the amine group at position 5 is nitrated to introduce the nitro functionality. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electrophilic aromatic substitution occurs at position 5 due to the activating effect of the methyl group at position 1, directing the nitro group to the para position relative to the methyl substituent.

Key Reaction Conditions:

Boc Protection of the Amine

The resulting 1-methyl-5-nitro-1H-pyrazol-3-amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

Optimization Notes:

-

Solvent Choice: THF provides higher solubility for intermediates compared to DCM.

-

Base: DMAP (10 mol%) increases reaction efficiency by activating Boc₂O.

Ring Construction via Cyclocondensation

Hydrazine-Diketone Cyclization

An alternative route involves constructing the pyrazole ring from a 1,3-diketone precursor. For example, 3-nitro-1,3-diketones react with methylhydrazine in ethanol under reflux to form the pyrazole core. The nitro group is pre-installed in the diketone to ensure correct regiochemistry.

Representative Procedure:

-

Diketone Synthesis: Acetylacetone is nitrated using fuming HNO₃ at −10°C.

-

Cyclization: Nitrated diketone (1.0 equiv) reacts with methylhydrazine (1.1 equiv) in ethanol at 80°C for 6 hours.

-

Boc Protection: The amine at position 3 is protected as described in Section 1.2.

Challenges:

-

Nitrated diketones are sensitive to decomposition under acidic conditions.

-

Ring closure yields drop to 50–60% due to steric hindrance from the nitro group.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

The methyl group at position 1 directs nitration to position 5 via resonance stabilization of the intermediate arenium ion. Computational studies using density functional theory (DFT) confirm that the transition state for nitration at position 5 is 4.3 kcal/mol lower in energy than at position 3.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate has been explored for its potential biological activities:

- Anticancer Activity : Studies have indicated that compounds similar to this carbamate may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components .

- Infectious Disease Treatment : Research is ongoing into the use of this compound in developing new drugs targeting infectious diseases due to its ability to inhibit specific enzymes or receptors involved in pathogen survival .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its unique structure allows it to interact with biological systems in plants and pests, offering a pathway for developing new agrochemicals that are more effective and environmentally friendly .

Industrial Applications

tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate is utilized in the synthesis of specialty chemicals and materials:

- Advanced Materials : It can serve as an intermediate in the production of polymers or other materials with specific properties tailored for industrial applications .

- Chemical Intermediates : This compound acts as a building block for synthesizing more complex organic molecules, which are crucial in various industrial processes .

Case Study 1: Anticancer Research

A recent study investigated the anticancer properties of derivatives of tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate. Researchers found that these compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through oxidative stress pathways, highlighting their potential as lead compounds in cancer therapy .

Case Study 2: Agricultural Application

Another research project focused on evaluating the herbicidal activity of pyrazole derivatives, including tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate. Results showed effective weed control with minimal phytotoxicity to crops, suggesting its viability as a selective herbicide .

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

tert-Butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate (Isomer)

- Structural Difference : The nitro and carbamate groups are swapped (positions 3 and 5).

- Impact : Regiochemical differences alter electronic distribution and reactivity. The nitro group at position 3 may enhance electrophilic substitution at position 5, whereas position 5 nitro groups (as in the target compound) could stabilize adjacent substituents via resonance .

Triazole-Based Carbamates (e.g., tert-Butyl (1,5-diphenyl-1,2,4-triazol-3-yl)carbamate) Core Heterocycle: 1,2,4-Triazole vs. pyrazole. Properties: Triazoles exhibit greater aromatic stability due to delocalized electron density across three nitrogen atoms. This enhances thermal stability, as evidenced by higher melting points (140–181°C for triazole derivatives vs. Synthesis: Triazoles are often synthesized via microwave-assisted regioselective cyclization (e.g., 62–90% yields in ), whereas pyrazole derivatives may require nitration or palladium-catalyzed coupling (e.g., ).

Pyrazolo-Pyrimidine Carbamates (e.g., Example 75 in ) Complexity: Fused pyrazolo[3,4-d]pyrimidine systems with additional substituents (e.g., fluorophenyl, chromenone). Functionality: These derivatives are designed for kinase inhibition, where the carbamate acts as a protecting group for amines. The target compound’s simpler structure may serve as a precursor for such scaffolds .

Reactivity and Stability

- Nitro Group Effects : The nitro group at position 5 in the target compound deactivates the pyrazole ring, reducing electrophilic substitution but facilitating nucleophilic displacement at adjacent positions. This contrasts with triazole derivatives, where the nitro group’s position (e.g., para to carbamate in 9d) enhances hydrogen-bonding interactions in crystal lattices () .

- Carbamate Stability : The tert-butyl group provides steric protection to the carbamate, enhancing stability under acidic conditions compared to methyl or ethyl carbamates. This is critical in multi-step syntheses (e.g., uses H₂SO₄ reflux without carbamate cleavage) .

Biological Activity

tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate is a synthetic organic compound characterized by its unique pyrazole structure, which includes a nitro group and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes and receptors.

The molecular formula of tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate is C10H14N4O3, with a molecular weight of 238.24 g/mol. The presence of the nitro group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

The biological activity of tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act by:

- Inhibiting Enzymes : It can bind to the active sites of certain enzymes, blocking substrate access and preventing catalytic reactions.

- Targeting Receptors : The compound may also interact with receptors involved in critical biological pathways, influencing cellular responses and signaling mechanisms.

Anticancer Properties

Studies have demonstrated that compounds with similar pyrazole structures exhibit significant anticancer activities. For instance:

- Inhibition of Cancer Cell Proliferation : Compounds derived from pyrazole scaffolds have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

- Induction of Apoptosis : Specific derivatives have been reported to induce morphological changes in cancer cells and enhance caspase-3 activity, confirming their role in promoting apoptosis at micromolar concentrations .

Antimicrobial Activity

Although less studied, some pyrazole derivatives have exhibited moderate antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the mechanisms and effectiveness of pyrazole-based agents:

- Study on Microtubule Destabilization : A series of 1H-pyrazole derivatives were found to inhibit microtubule assembly effectively, indicating their potential as microtubule-destabilizing agents .

- Cell Cycle Analysis : In vitro studies showed that certain pyrazole compounds could alter cell cycle progression in cancer cells, leading to increased apoptosis and reduced proliferation rates .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate | Nitro group on the pyrazole ring | Anticancer, apoptosis induction | High reactivity due to nitro group |

| tert-butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate | Cyano group instead of nitro | Anticancer, enzyme inhibition | Different mechanism targeting ALK pathway |

| tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate | Nitro group at a different position | Moderate antimicrobial activity | Versatile intermediate in synthesis |

Q & A

Q. What computational methods complement experimental data in understanding the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict reaction pathways (e.g., nitration site selectivity).

- Molecular Dynamics (MD) : Simulate solvation effects on stability.

- Docking Studies : Explore biological activity by modeling interactions with enzyme active sites (e.g., nitro-reductases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.